Allyl 1H,1H-perfluorooctyl ether

Übersicht

Beschreibung

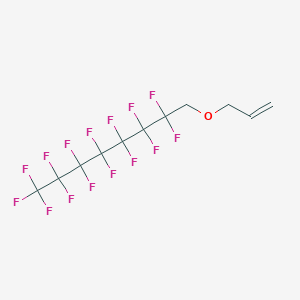

Allyl 1H,1H-perfluorooctyl ether is a compound that falls within the category of fluorinated allyl ethers. These compounds are of interest due to their potential applications in modifying surface properties of materials, particularly in the context of thiol-ene photocurable systems. The presence of the perfluoroalkyl group in the molecule is responsible for imparting hydrophobic characteristics to surfaces, which can be highly desirable in various industrial applications for creating water-resistant coatings or films .

Synthesis Analysis

The synthesis of fluorinated allyl ethers, such as 1H,1H-perfluorooctyl ether, involves the allylation of corresponding 1H,1H-perfluoro alcohols. In the studies reviewed, two new fluorinated allyl ethers were synthesized, namely 1H,1H-perfluoro-1-heptylallyl ether and 1H,1H-perfluoro-1-decylallyl ether. These ethers were created for the purpose of surface modification in thiol-ene photocurable systems. The synthesis process is designed to be efficient and to produce the desired fluorinated allyl ethers in good yields .

Molecular Structure Analysis

The molecular structure of allyl 1H,1H-perfluorooctyl ether is characterized by the presence of an allyl group attached to a perfluorooctyl chain. The general formula for such compounds can be represented as CH2=CHCH2OCH2(CF2CF2)nH, where n indicates the number of perfluoroethyl units in the chain. The molecular structure is crucial as it dictates the physical and chemical properties of the compound, including its ability to form hydrophobic surfaces upon application .

Chemical Reactions Analysis

Allyl ethers, including those with perfluoroalkyl chains, can undergo various chemical reactions. For instance, allyl alcohol has been shown to react with polyfluoroalkyl chlorosulfites to form polyfluorinated alcohols under certain conditions. However, when the chain length of the polyfluoroalkyl group exceeds five carbon atoms, and in the presence of potassium carbonate, allyl ethers of polyfluorinated alcohols are formed instead. This indicates a specific orientation of the reaction centers in the intermediate structure, which facilitates the transformation into the desired allyl ethers . Additionally, reactions of allyl phenyl ether in high-temperature water have been studied, demonstrating that such ethers can undergo hydration and other transformations, which may be relevant to the behavior of allyl 1H,1H-perfluorooctyl ether under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl 1H,1H-perfluorooctyl ether are influenced by the fluorinated moiety of the molecule. The introduction of fluorinated allyl ethers, even in small amounts, to thiol-ene photocurable systems significantly alters the surface properties of the resulting films. The surfaces become hydrophobic, which is attributed to the selective enrichment of the fluorinated monomers on the film surfaces. This effect is dependent on the structure of the monomer and its concentration. The fluorinated allyl ethers do not require changes in curing conditions and do not affect the bulk properties of the materials, which is advantageous for maintaining the desired mechanical properties while achieving surface modification .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis and Ionic Liquids Chemistry .

Summary of the Application

The insertion of a perfluorinated chain within an ionic liquid can provide improvements not just in terms of hydrophobicity and lipophobicity, but also viscosity, density as well as thermal stability . This makes “Allyl 1H,1H-perfluorooctyl ether” valuable in the synthesis of perfluorinated compounds and ionic liquids .

Methods of Application or Experimental Procedures

The synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part) . The perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy .

Results or Outcomes

The two parts of the salt were confirmed by high-resolution mass spectrometry (HRMS), and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were combined to determine the thermal properties of this new compound .

Safety And Hazards

While specific safety and hazard information for Allyl 1H,1H-perfluorooctyl ether is not available in the retrieved sources, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOFHGRLDJWXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370992 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 1H,1H-perfluorooctyl ether | |

CAS RN |

812-72-6 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

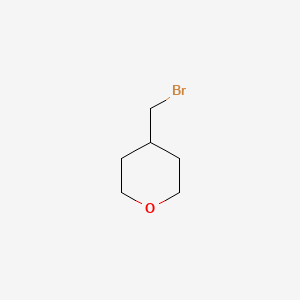

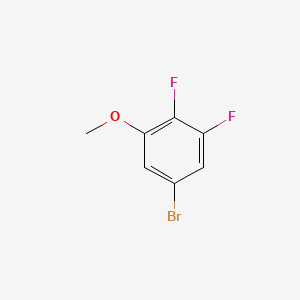

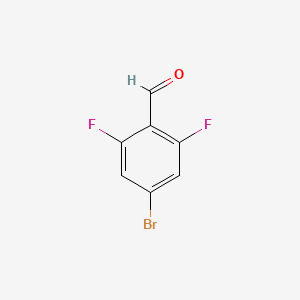

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)